![molecular formula C12H20N2O3 B14631004 N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide CAS No. 57068-69-6](/img/structure/B14631004.png)
N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide typically involves the reaction of butylamine with 4-(hydroxymethyl)-2-oxazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced to form a corresponding amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]-2-methylpropanamide: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
N-Butyl-N-[4-(hydroxymethyl)-1,3-imidazol-2-YL]-2-methylpropanamide: Similar structure but contains two nitrogen atoms in the ring.
Uniqueness
N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The hydroxymethyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
57068-69-6 |
|---|---|
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N-butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C12H20N2O3/c1-4-5-6-14(11(16)9(2)3)12-13-10(7-15)8-17-12/h8-9,15H,4-7H2,1-3H3 |
Clave InChI |
HNPXHWMNUZJMPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=CO1)CO)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


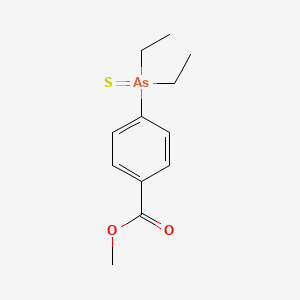
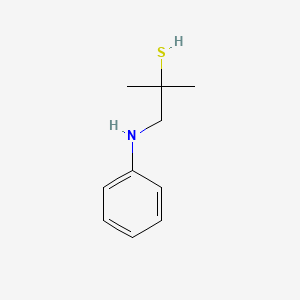
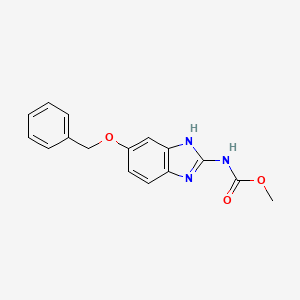
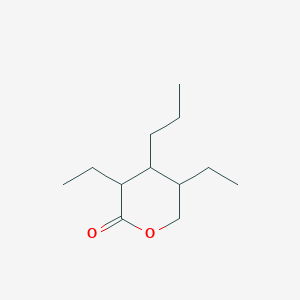
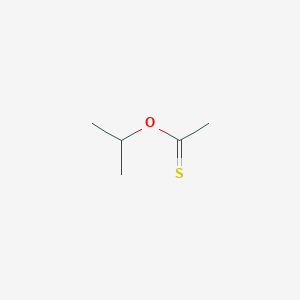
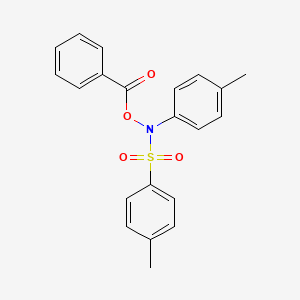
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)

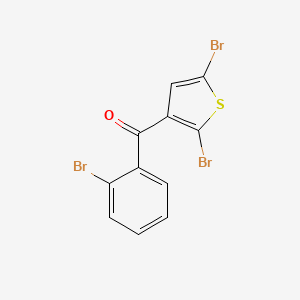
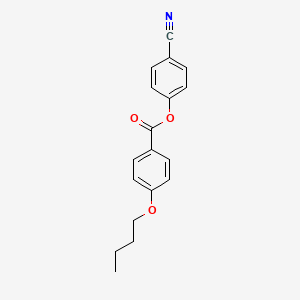
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
